ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a cycloheptathiophene derivative featuring a diethylsulfamoyl-substituted benzamido group. Its structure combines a cycloheptathiophene core with ester and amide functionalities, which are common in bioactive molecules due to their ability to modulate solubility and binding interactions.
Properties
IUPAC Name |
ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S2/c1-4-25(5-2)32(28,29)17-14-12-16(13-15-17)21(26)24-22-20(23(27)30-6-3)18-10-8-7-9-11-19(18)31-22/h12-15H,4-11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMABPDTNAPVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 430.64 g/mol. Its structure includes a tetrahydro-cyclohepta[b]thiophene core with a carboxylate group and a sulfamoyl moiety attached to a benzamide structure. This unique configuration contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O5S2 |
| Molecular Weight | 430.64 g/mol |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol) |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Condensation Reactions : Such as Gewald or Paal–Knorr synthesis.
- Characterization Techniques : IR spectroscopy and NMR are commonly used to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical signaling pathways:
- Cholinergic Modulation : Similar compounds have been shown to act as positive allosteric modulators of cholinergic receptors, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia.
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
- Neuroprotective Effects : A study indicated that derivatives of this compound could enhance neuronal survival in vitro under stress conditions, supporting its potential role in neuroprotection.
- Antimicrobial Activity : Research has demonstrated that related compounds possess significant antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity.
- In Vivo Studies : Animal models have shown that administration of this compound can lead to improved cognitive function and reduced behavioral deficits associated with neurodegenerative disorders.
Interaction Studies
Understanding the pharmacodynamics of this compound is crucial for elucidating its therapeutic potential. Interaction studies may include:
- Receptor Binding Assays : To determine affinity and selectivity for various receptors.
- Enzymatic Activity Tests : To assess inhibition or activation of specific enzymes involved in disease pathways.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties by inhibiting specific metabolic pathways or enzyme functions. This makes it a candidate for developing new antibiotics or antifungal agents .
- Antitumor Activity : The structural features of ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may allow it to interact with cancer cell targets, potentially leading to the development of novel anticancer therapies .
- Pharmacodynamics Studies : Interaction studies are essential for understanding how this compound modulates biological targets. These studies may involve examining its effects on enzyme activity or receptor binding .
Case Study 1: Antimicrobial Evaluation
In a study evaluating various compounds for antimicrobial activity, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting effective antimicrobial properties at specific concentrations .
Case Study 2: Antitumor Screening
Another research effort focused on evaluating the antitumor potential of this compound using cell lines representative of different cancer types. The findings demonstrated that the compound could inhibit cell proliferation at micromolar concentrations, indicating its potential as an anticancer agent .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | Tetrahydro-cyclohepta[b]thiophene core | Lacks sulfamoyl group |
| N,N-Diethylsulfamide | Sulfamoyl structure | Simpler structure without cyclic component |
| Benzamide Derivatives | Aromatic amide structure | Varying side chains affecting solubility and activity |
This table highlights the uniqueness of this compound due to its complex cyclic structure combined with functional groups that may enhance its biological activity compared to simpler analogues .
Comparison with Similar Compounds
Key Observations :
- Yield Variability : Electron-withdrawing groups (e.g., nitro in ) may reduce yields due to steric hindrance or reduced nucleophilicity. The 2-fluoro derivative (21) achieves 100% yield, likely due to favorable reaction kinetics .
- Spectral Shifts : Aromatic proton signals in NMR vary with substituent position. For example, the 2-fluoro derivative shows a downfield shift for ortho protons (δ 8.20) compared to the 4-fluoro analog (δ 7.95–8.05) .
Physicochemical Properties
Structural Similarity and Chemoinformatics
Using Tanimoto coefficients (), the target compound shares >80% similarity with analogs like ethyl 2-(4-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, differing only in the sulfamoyl vs. methoxy group. Such high similarity suggests overlapping biological targets but distinct pharmacokinetic profiles .
Q & A
Q. What synthetic strategies are recommended for preparing this compound?
- Methodological Answer : A two-step approach is typical: (i) Amidation : React ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with 4-(N,N-diethylsulfamoyl)benzoyl chloride in dry dichloromethane (DCM) under nitrogen, using triethylamine as a base. (ii) Purification : Use reverse-phase HPLC or methanol recrystallization to isolate the product. Similar protocols achieved 70–85% yields for structurally related compounds .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer : Pre-dissolve the compound in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in assay buffers (e.g., PBS or DMEM). For hydrophobic analogs, sonication or co-solvents like Tween-80 (0.01% v/v) enhance solubility. Confirm stability via HPLC post-dilution .
Advanced Research Questions
Q. How can conformational isomerism in the cycloheptane ring complicate NMR interpretation, and how can this be resolved?
- Methodological Answer : The seven-membered ring’s flexibility creates multiple conformers, leading to split or broadened NMR signals. Use variable-temperature NMR (e.g., 25°C to −60°C) to slow interconversion and resolve distinct peaks. Alternatively, DFT-based computational modeling (e.g., Gaussian 16) predicts dominant conformers and their chemical shifts, aiding spectral assignment .
Q. What computational methods predict the metabolic fate of the diethylsulfamoyl group?
- Methodological Answer : In silico tools like SwissADME or Schrödinger’s QikProp estimate phase I metabolism (e.g., oxidative desulfuration) and phase II conjugation (e.g., glucuronidation). For validation, incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS. A study on similar sulfonamides identified CYP3A4 as the primary oxidase .
Q. How to address contradictory bioactivity data across studies (e.g., IC50 variability)?
- Methodological Answer : Cross-validate assay conditions:
- Purity : Confirm compound integrity via HPLC (>95%) and rule out degradation.
- Cellular context : Test multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects.
- Assay interference : Perform counter-screens (e.g., fluorescence quenching controls for fluorogenic assays). For example, a thiophene carboxamide showed 10-fold IC50 differences between bacterial strains due to efflux pump activity .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- LogP adjustment : Introduce polar groups (e.g., hydroxyls) to reduce LogP from ~4.5 (predicted) to <3, improving aqueous solubility.
- Prodrug design : Mask the carboxylate as an ethyl ester (as in the parent compound) to enhance membrane permeability.
- In vivo PK studies : Monitor plasma half-life in rodents via LC-MS/MS; if rapid clearance occurs, consider sustained-release formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
